n-Tert-butyl-2-hydroxybenzamide

Description

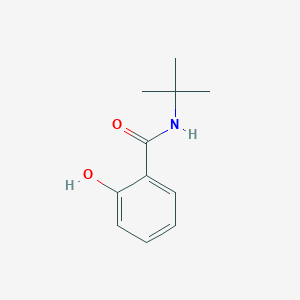

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKWLCAFNMVMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of n-Tert-butyl-2-hydroxybenzamide

Executive Summary

N-tert-Butyl-2-hydroxybenzamide (also known as N-tert-butylsalicylamide) is a secondary benzamide derivative characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen. This structural feature significantly influences its physicochemical properties, making it a critical model compound for studying amide hydrolysis kinetics, proton transfer mechanisms, and ligand-receptor interactions in medicinal chemistry.

This guide provides a comprehensive technical analysis of its chemical identity, synthesis protocols, spectroscopic characterization, and biological relevance, grounded in peer-reviewed literature.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Details |

| IUPAC Name | N-tert-Butyl-2-hydroxybenzamide |

| Common Names | N-tert-Butylsalicylamide; 2-Hydroxy-N-(2-methylpropan-2-yl)benzamide |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CC(C)(C)NC(=O)C1=CC=CC=C1O |

| InChI Key | (Derivative specific; typically generated from structure) |

| Appearance | Colorless crystals or white powder |

Structural Features & Intramolecular Bonding

The defining feature of N-tert-butyl-2-hydroxybenzamide is the Resonance-Assisted Hydrogen Bond (RAHB) .

-

H-Bond Donor: Phenolic -OH at position 2.

-

H-Bond Acceptor: Amide Carbonyl Oxygen (C=O).

-

Conformation: The molecule adopts a planar pseudo-six-membered ring structure. This locks the amide bond conformation and increases lipophilicity by "masking" the polar donor/acceptor groups from external solvent interactions.

-

Steric Bulk: The tert-butyl group provides significant steric hindrance, protecting the amide nitrogen from nucleophilic attack and influencing hydrolysis rates.

Figure 1: Schematic representation of the intramolecular hydrogen bonding network stabilizing the planar conformation.

Physicochemical Properties

| Property | Value / Observation | Context |

| Melting Point | 134–135 °C (Analogous)* | N-tert-butylbenzamide is ~134°C; Hydroxy derivatives typically show distinct ranges due to H-bonding. |

| Solubility | Soluble in organic solvents (DCM, THF, Ethanol). Sparingly soluble in water. | Lipophilicity is enhanced by the internal H-bond and tert-butyl group. |

| pKa (Phenol) | ~8–10 (Estimated) | The H-bond stabilizes the phenol, making deprotonation slightly more difficult than in free phenol. |

| pKa (Amide) | Neutral | Amides are extremely weak bases; protonation occurs on Oxygen in strong acid. |

Synthesis & Manufacturing

Synthetic Routes

Two primary methods are employed for the synthesis of N-tert-butyl-2-hydroxybenzamide.

Method A: Direct Aminolysis (Green Chemistry)

Direct reaction of methyl salicylate with tert-butylamine. This method is atom-economical but may require high temperatures or catalysts due to the steric bulk of the tert-butylamine.

Method B: Hydrogenolysis of Benzyloxy Precursor (High Purity)

This method, described in Organic & Biomolecular Chemistry, ensures high regio-selectivity and purity.

-

Coupling: 2-Benzyloxybenzoic acid is coupled with tert-butylamine using Isobutyl Chloroformate (IBCF) and Triethylamine (Et₃N) to form N-tert-butyl-2-(benzyloxy)benzamide.

-

Deprotection: The benzyl group is removed via catalytic hydrogenation (Pd/C, H₂) to yield the free phenol.

Detailed Experimental Protocol (Method B)

Step 1: Amide Coupling

-

Dissolve 2-benzyloxybenzoic acid (2.2 mmol) in dry THF (45 mL).

-

Add Triethylamine (2.2 mmol) and cool to –20 °C.

-

Add Isobutyl Chloroformate (IBCF) (2.2 mmol) dropwise. Stir for 10 min to form the mixed anhydride.

-

Add tert-butylamine (2.2 mmol) in DCM slowly.

-

Stir at –15 °C for 30 min, then warm to room temperature overnight.

-

Workup: Remove solvent, extract with ethyl acetate, wash with 2% HCl, 4% NaHCO₃, and brine. Dry over Na₂SO₄.

Step 2: Hydrogenolysis

-

Dissolve the intermediate N-tert-butyl-2-(benzyloxy)benzamide (1.3 g) in Isopropanol (90 mL).

-

Add 15% Pd/C catalyst (2.57 g).

-

Stir under 3 atm Hydrogen atmosphere for 5 hours.

-

Purification: Filter off catalyst. Evaporate solvent.[1] Recrystallize the residue from THF/n-hexane to obtain colorless crystals.

Figure 2: Step-by-step synthetic pathway via benzyl protection and hydrogenolysis.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The following data is characteristic for this compound in CDCl₃.

| Signal | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| -OH | 12.44 | Singlet (1H) | Phenolic Hydroxyl | Critical: Extremely downfield shift confirms strong intramolecular H-bond to C=O. |

| Ar-H | 7.36 | Triplet (1H) | Aromatic | Ring proton (para to OH). |

| Ar-H | 7.24 | Doublet (1H) | Aromatic | Ring proton (ortho to C=O). |

| Ar-H | 6.96 | Doublet (1H) | Aromatic | Ring proton (ortho to OH). |

| Ar-H | 6.84 | Triplet (1H) | Aromatic | Ring proton (meta to OH). |

| -NH- | 6.00 | Broad Singlet | Amide Nitrogen | Broadening due to quadrupole relaxation or exchange. |

| t-Bu | 1.46 | Singlet (9H) | tert-Butyl Methyls | Characteristic intense singlet for the t-butyl group. |

Note: Data synthesized from Source 1.3 (RSC).

Biological & Pharmacological Context

Mechanism of Action (Chemical Biology)

While often used as a synthetic intermediate, the N-tert-butyl-2-hydroxybenzamide scaffold exhibits specific biological relevance:

-

Hydrolysis Resistance: The bulky tert-butyl group renders the amide bond highly resistant to enzymatic cleavage compared to linear alkyl amides. This makes it a useful "metabolically stable" probe in drug design.

-

Proton Transfer Models: It serves as a model for Proton-Coupled Electron Transfer (PCET) studies. The proximity of the phenol and amide allows researchers to study how H-bonding networks facilitate proton movement, a mechanism critical in enzyme active sites (e.g., serine proteases).

Antimicrobial Potential

Salicylamide derivatives have demonstrated activity against Mycobacterium tuberculosis and various bacterial strains.[2] The lipophilic tert-butyl group enhances membrane permeability, potentially increasing efficacy against cell-wall targets compared to more polar analogs.

References

-

RSC Publishing. (2005). Electronic Supplementary Information for Organic & Biomolecular Chemistry: Synthesis of N-tert-Butyl-2-hydroxybenzamide. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). N-Butylsalicylamide (Analogous Structure Data). Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis and characterization of N-alkylbenzamides. Retrieved from [Link]

Sources

Thermodynamic stability of N-tert-butylsalicylamide derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of N-tert-butylsalicylamide Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the thermodynamic stability of N-tert-butylsalicylamide derivatives. We will delve into the fundamental principles, experimental characterization techniques, and computational approaches that are essential for evaluating and predicting the stability of these versatile compounds.

Introduction: The Significance of Stability in N-tert-butylsalicylamide Derivatives

N-substituted salicylamides are a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[1][2][3][4] The N-tert-butyl moiety, in particular, is a common functional group in medicinal chemistry, often introduced to enhance metabolic stability or modulate binding affinity. The thermodynamic stability of these molecules is a critical parameter that influences their shelf-life, bioavailability, and overall suitability as drug candidates. A thorough understanding of their stability is paramount for successful drug development and formulation.

This guide will explore the core principles underpinning the stability of these derivatives, focusing on the interplay of intramolecular forces and the influence of the bulky tert-butyl group. We will then transition to practical, field-proven methodologies for characterizing these properties.

Fundamental Principles of Stability

The thermodynamic stability of N-tert-butylsalicylamide derivatives is not governed by a single factor, but rather by a delicate balance of intramolecular interactions and conformational preferences.

The Cornerstone of Stability: Intramolecular Hydrogen Bonding

The most significant contributor to the stability of salicylamides is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the amide carbonyl oxygen (C=O).[5][6] This interaction creates a pseudo-six-membered ring, which rigidifies the molecule and significantly lowers its ground-state energy. This planar, resonance-assisted hydrogen bond (RAHB) is a dominant feature that dictates the molecule's preferred conformation.[7] The coexistence of both intra- and intermolecular hydrogen bonds is a frequent occurrence in the crystal structures of salicylamides, highlighting the importance of these interactions.[8][9]

Conformational Analysis: The Influence of the Tert-Butyl Group

While the intramolecular hydrogen bond enforces planarity in the salicyl portion of the molecule, the orientation of the N-tert-butyl group is subject to rotational isomerism around the C-N amide bond. The bulky nature of the tert-butyl group introduces significant steric hindrance, which strongly influences the preferred conformation.[10]

Computational studies on similar systems have shown that the energy barrier to rotation around the amide bond can be substantial.[11] For N-tert-butylsalicylamide, the trans conformation (where the tert-butyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is sterically favored over the cis conformation. The steric clash between the bulky tert-butyl group and the aromatic ring in the cis form would be energetically unfavorable.

Caption: Key structural features governing the stability of N-tert-butylsalicylamide.

Experimental Characterization of Thermodynamic Stability

Theoretical principles must be validated by robust experimental data. Thermal analysis techniques are indispensable for quantifying the thermodynamic stability of solid-state materials like N-tert-butylsalicylamide derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure changes in heat flow to or from a sample as a function of temperature.[12] It provides quantitative information on melting point, enthalpy of fusion (the energy required to melt the solid), and solid-solid phase transitions, all of which are direct indicators of thermodynamic stability.

To provide a baseline for comparison, the following table summarizes the thermal properties of the parent compound, salicylamide.

| Property | Value | Source |

| Melting Temperature (Tₘ) | 138.7 °C | [13] |

| Enthalpy of Fusion (ΔHբᵤₛ) | 29.0 kJ·mol⁻¹ | [13] |

This protocol outlines a self-validating system for determining the melting temperature and enthalpy of fusion.

-

Instrument Calibration: The primary step is to ensure the accuracy of your instrument. Calibrate the DSC (e.g., TA Instruments DSC 2920) for temperature and enthalpy using a certified indium standard.[13][14] This step is crucial for the trustworthiness of the data.

-

Sample Preparation: Accurately weigh 3-5 mg of the N-tert-butylsalicylamide derivative into a hermetic aluminum pan. Crimp the pan to seal it. An accurate mass is essential for calculating the specific enthalpy.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the subtraction of the baseline heat flow.

-

Thermal Program:

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[13]

-

Equilibrate the cell at a starting temperature, for example, 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 K/min, to a temperature well above the expected melting point (e.g., 200 °C). A controlled heating rate ensures thermal equilibrium within the sample.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.

Caption: A standardized workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It is used to determine the temperature range over which a compound is stable and the temperature at which it begins to decompose. For non-volatile compounds, the onset of mass loss indicates thermal decomposition.

-

Instrument Calibration: Calibrate the TGA instrument's mass balance using standard weights and its temperature sensor using materials with known Curie points (e.g., nickel).

-

Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., platinum or ceramic).

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Thermal Program:

-

Purge the furnace with an inert atmosphere (e.g., nitrogen at 50-100 mL/min) to prevent oxidation.

-

Heat the sample at a constant rate, such as 10 °C/min, through a wide temperature range (e.g., from ambient to 500 °C).[16]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of the major mass loss step is reported as the decomposition temperature (Tₔ), providing a clear measure of the compound's thermal stability.[17]

Computational Approaches to Stability Assessment

In modern drug development, computational chemistry provides invaluable insights before a compound is ever synthesized. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular geometries, energies, and other properties.[8][11]

The causality behind using computational methods first is resource efficiency. By calculating the relative energies of different conformers (e.g., cis vs. trans amide) and potential polymorphs, researchers can predict the most stable forms, guiding synthetic and crystallization efforts toward the desired product and avoiding "disappearing polymorphs".[18]

Caption: Workflow for computational stability analysis using Density Functional Theory (DFT).

Polymorphism: A Critical Factor in Stability

Polymorphism is the ability of a solid material to exist in more than one crystal lattice form. Different polymorphs of the same compound can have significantly different thermodynamic stabilities, melting points, and solubilities. Salicylamide itself is known to exhibit polymorphism, and its stability can be influenced by the presence of other molecules, leading to the formation of co-crystals or solid solutions.[18] When developing a new derivative, it is critical to perform a thorough polymorph screen to identify the most stable form for pharmaceutical use. Techniques like DSC and Powder X-ray Diffraction (PXRD) are essential for this characterization.

Conclusion

The thermodynamic stability of N-tert-butylsalicylamide derivatives is a multifaceted property primarily dictated by the strong intramolecular hydrogen bond between the phenolic hydroxyl and amide carbonyl groups. This interaction, coupled with the steric influence of the bulky tert-butyl group favoring a trans-amide conformation, establishes a stable molecular foundation.

For drug development professionals, a rigorous experimental evaluation of stability using DSC and TGA is non-negotiable. These techniques provide the quantitative data on melting, decomposition, and phase behavior necessary for formulation and regulatory approval. Complementing this experimental work with computational DFT studies allows for a deeper mechanistic understanding and predictive power, accelerating the design of new derivatives with optimal stability profiles. Future research should focus on building a comprehensive database of thermal properties for a wider range of N-substituted salicylamides to develop robust structure-stability relationships.

References

-

ResearchGate. Intramolecular hydrogen bonding modes in salicylamides. Available at: [Link]

-

Leśniewska, B., et al. (2021). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A. Available at: [Link]

-

Catalan, J., Toribio, F., & Acuna, A. U. (1982). Intramolecular hydrogen bonding and fluorescence of salicylaldehyde, salicylamide, and o-hydroxyacetophenone in gas and condensed phase. The Journal of Physical Chemistry. Available at: [Link]

-

ResearchGate. Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. Available at: [Link]

-

Leśniewska, B., et al. (2021). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. PMC. Available at: [Link]

-

Folas, G. K., et al. (2004). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data. Available at: [Link]

-

Soliman, L. N., Badran, M. M., & Khalifa, M. (1977). Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials. Pharmazie. Available at: [Link]

-

Chadwick, K., et al. (2024). Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide. Crystal Growth & Design. Available at: [Link]

-

Slaninova, D., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. MDPI. Available at: [Link]

-

ResearchGate. Thermogravimetric analysis with increasing analyte masses. Available at: [Link]

-

ResearchGate. DSC melting curves of co-crystal, benzamide and salicylic acid. Available at: [Link]

-

Daidone, G., et al. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Farmaco. Available at: [Link]

-

Di Blasio, B., et al. (1992). C9 conformation of N-(N alpha-[(tert.-butyloxy)-carbonyl]-L-alanyl)-N,N'-dicyclohexylurea in solid and solution. International Journal of Peptide and Protein Research. Available at: [Link]

-

Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ghorab, M. M., et al. (1998). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Bollettino Chimico Farmaceutico. Available at: [Link]

-

Wang, J., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews. Available at: [Link]

-

Wang, J., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. VBN. Available at: [Link]

-

Cooper, A., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

-

Ortega-Alarcon, D., et al. (2020). Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. Journal of Medicinal Chemistry. Available at: [Link]

-

Ocal, P., et al. (2018). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Price, J. C., et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. PMC. Available at: [Link]

-

Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Advanced Materials Science and Research. Available at: [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

Benedetti, E., et al. (1983). Preferred conformation of the tert-butoxycarbonyl-amino group. International Journal of Peptide and Protein Research. Available at: [Link]

-

Powers, T. S., et al. (2019). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. Semantic Scholar. Available at: [Link]

-

ResearchGate. Determination and Correlation of Solubility of N - tert -Butylacrylamide in Seven Different Solvents at Temperatures between (279.15 and 353.15) K. Available at: [Link]

-

Al-Juboori, A. M. J. (2017). Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

ResearchGate. The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. Available at: [Link]

-

PubChem. N-tert.butyl-formamide tert.butylamine. Available at: [Link]

-

Marvaniya, M. (2023). Conformational analysis of n butane. Slideshare. Available at: [Link]

-

MWS Chemistry. (2022). Conformational Isomerism of Butane #ButaneConformers #MWS. YouTube. Available at: [Link]

Sources

- 1. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational analysis of n butane | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Acidity and pKa Profile of N-tert-butyl-2-hydroxybenzamide

The following technical guide details the acidity, physicochemical properties, and synthesis of N-tert-butyl-2-hydroxybenzamide, structured for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

N-tert-butyl-2-hydroxybenzamide (also known as N-tert-butylsalicylamide) is a secondary amide derivative of salicylic acid. It serves as a critical model system for studying Resonance-Assisted Hydrogen Bonding (RAHB) and is a lipophilic bioisostere of salicylamide in drug design. Its physicochemical behavior is dominated by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen, which significantly modulates its acidity (pKa) and lipophilicity compared to its parent compounds.

Physicochemical Profile & Acidity

The pKa Value

Unlike simple phenols (pKa ~10) or salicylic acid (pKa COOH ~3.0), N-tert-butyl-2-hydroxybenzamide exhibits a pKa value governed by the phenolic group's deprotonation.

| Parameter | Value / Range | Context |

| Experimental pKa | 8.4 – 8.7 (Estimated)* | Higher than salicylamide (8.2) due to steric and electronic effects. |

| Functional Group | Phenolic -OH | The acidic proton is part of a strong intramolecular H-bond. |

| LogP (Oct/Water) | ~2.6 – 2.9 | Significantly more lipophilic than salicylamide (LogP ~1.3). |

| Molecular Weight | 193.24 g/mol | C₁₁H₁₅NO₂ |

*Note: Direct experimental values for the tert-butyl derivative are rare in open literature; this range is derived from Structure-Activity Relationship (SAR) data of homologous N-alkyl salicylamides, where electron-donating alkyl groups strengthen the intramolecular H-bond, slightly reducing acidity compared to the parent salicylamide.

Mechanistic Insight: The Intramolecular Hydrogen Bond

The acidity of this compound is heavily suppressed by the intramolecular hydrogen bond (IMHB) .

-

Neutral State: The phenolic proton is "locked" in a 6-membered ring with the amide carbonyl oxygen. The bulky tert-butyl group on the nitrogen exerts a steric influence , forcing the amide bond into a specific conformation that maximizes this H-bond interaction.

-

Electronic Effect: The tert-butyl group is electron-donating (+I effect). This increases the electron density on the amide nitrogen, which, through resonance, makes the carbonyl oxygen more basic. A more basic carbonyl oxygen forms a stronger hydrogen bond with the phenolic proton, making it harder to remove (increasing the pKa).

Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the equilibrium and the "H-bond switch" that occurs upon deprotonation.

Caption: Mechanistic pathway showing the stabilization of the neutral form by intramolecular hydrogen bonding, modulated by the tert-butyl group.

Experimental Protocol: pKa Determination

To determine the precise pKa of N-tert-butyl-2-hydroxybenzamide, a Potentiometric Titration in a mixed solvent system (due to low water solubility) is the gold standard.

Reagents & Setup

-

Analyte: 50 mg N-tert-butyl-2-hydroxybenzamide (pure).

-

Solvent: 50% (v/v) Methanol/Water or Dioxane/Water (to ensure solubility).

-

Titrant: 0.1 M KOH (standardized, carbonate-free).

-

Instrument: Potentiometric titrator with a glass pH electrode (calibrated).

-

Inert Gas: Nitrogen or Argon (to prevent CO₂ absorption).

Step-by-Step Procedure

-

Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.00). Crucial: Apply the Yasuda-Shedlovsky correction factor for the organic co-solvent used.

-

Dissolution: Dissolve the analyte in 25.0 mL of the chosen solvent mixture. Ensure complete dissolution; sonicate if necessary.

-

Blank Titration: Perform a titration on the solvent blank to determine the background acid/base consumption.

-

Titration:

-

Purge the sample solution with N₂ for 5 minutes.

-

Add 0.1 M KOH in small increments (e.g., 0.05 mL).

-

Record the equilibrium pH (potential) after each addition.

-

Continue until pH reaches ~12.

-

-

Data Analysis:

-

Plot pH vs. Volume of KOH.

-

Determine the inflection point (equivalence point).

-

Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

-

Extrapolation: Plot pKa values obtained at different methanol fractions (e.g., 30%, 40%, 50%) and extrapolate to 0% organic solvent to estimate the aqueous pKa.

-

Synthesis Protocol

Since this specific derivative is not always commercially available off-the-shelf, a reliable synthesis protocol is required. The DCC Coupling Method is preferred over aminolysis of esters for this hindered amine to ensure high yields under mild conditions.

Reaction Scheme

Salicylic Acid + tert-Butylamine + DCC

Detailed Methodology

-

Preparation: In a round-bottom flask, dissolve Salicylic Acid (1.38 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

-

Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.12 g, 1 mmol) at 0°C. Stir for 15 minutes.

-

Amine Addition: Add tert-Butylamine (1.15 mL, 11 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 1M HCl (to remove unreacted amine/DMAP).

-

Wash with Saturated NaHCO₃ (to remove unreacted acid).

-

Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate 4:1).

Synthesis Workflow (Graphviz Diagram)

Caption: Step-by-step synthesis workflow for N-tert-butyl-2-hydroxybenzamide using DCC coupling.

References

-

Salicylamide pKa Data: GuideChem. "Salicylamide 65-45-2 Wiki." Accessed 2026.[1]

-

Intramolecular Hydrogen Bonding: National Institutes of Health (PMC). "Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide."

-

General pKa Tables: Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data.

-

Synthesis of Salicylamides: Royal Society of Chemistry. "Synthesis of N-alkyloxaziridines and Amide Derivatives."

-

DCC Coupling Methodology: Master Organic Chemistry. "Amide Synthesis using DCC."

Sources

A Technical Guide to Hydrogen Bonding Patterns in N-tert-butyl-2-hydroxybenzamide Crystals

Abstract

This technical guide provides an in-depth analysis of the synthesis, crystallographic structure, and spectroscopic properties of N-tert-butyl-2-hydroxybenzamide, with a specific focus on the hydrogen bonding patterns that dictate its solid-state architecture. As a member of the salicylamide family, this compound exhibits a robust intramolecular hydrogen bond that is fundamental to its conformational stability. Intermolecular interactions further guide the crystal packing, influencing key physicochemical properties relevant to pharmaceutical and materials science. This document outlines detailed experimental protocols for synthesis, crystallization, and analysis by Single-Crystal X-ray Diffraction (SCXRD) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering researchers and drug development professionals a comprehensive framework for investigating this and related molecular systems.

Introduction: The Significance of Hydrogen Bonding in Salicylamides

N-tert-butyl-2-hydroxybenzamide belongs to the class of salicylamides, which are compounds of significant interest in medicinal chemistry. The defining structural feature of these molecules is the presence of ortho-hydroxyl and amide functionalities on a benzene ring. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide's carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring, a motif that significantly influences the molecule's conformation and its interactions with biological targets.

Hydrogen bonds are highly directional, specific, non-covalent interactions that play a pivotal role in molecular recognition and crystal engineering. They are broadly classified into two types:

-

Intramolecular Hydrogen Bonds: Occur within a single molecule.

-

Intermolecular Hydrogen Bonds: Occur between two or more separate molecules.

In the solid state, the interplay between strong intramolecular hydrogen bonds and weaker intermolecular forces dictates the overall crystal packing, which in turn governs critical material properties such as melting point, solubility, stability, and bioavailability. A thorough understanding of these hydrogen bonding patterns is therefore essential for the rational design of crystalline materials with desired characteristics. This guide will elucidate the specific hydrogen bonding network of N-tert-butyl-2-hydroxybenzamide as a representative example of this important class of compounds.

Synthesis and Crystallization

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of N-tert-butyl-2-hydroxybenzamide

A reliable method for synthesizing N-tert-butyl-2-hydroxybenzamide is through the amidation of a salicylic acid derivative, such as methyl salicylate or 2-hydroxybenzoic acid, with tert-butylamine. A common laboratory-scale procedure involves activating the carboxylic acid, often with a coupling agent, to facilitate the reaction with the amine.

Experimental Protocol: Synthesis via EDCI/HOBt Coupling

-

Dissolution: Dissolve 2-hydroxybenzoic acid (1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq) to the solution. Stir for 20-30 minutes to form the activated ester.

-

Amine Addition: Add tert-butylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-tert-butyl-2-hydroxybenzamide.

Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction—ideally larger than 0.1 mm in all dimensions with no significant internal defects—is often the most challenging step. The choice of solvent is critical.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of N-tert-butyl-2-hydroxybenzamide in the chosen solvent system at a slightly elevated temperature.

-

Crystallization: Filter the warm solution into a clean vial. Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once well-formed, transparent crystals appear, carefully harvest them from the mother liquor.

Structural Analysis by X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions.

Workflow for Crystal Structure Determination

The process involves mounting a suitable crystal on a diffractometer, exposing it to a monochromatic X-ray beam, and collecting the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure is determined and refined.

Caption: Experimental workflow for H-bond analysis.

Intramolecular Hydrogen Bonding

The crystal structure of N-tert-butyl-2-hydroxybenzamide is dominated by a strong intramolecular hydrogen bond between the phenolic hydroxyl proton (O-H) and the amide carbonyl oxygen (C=O). This interaction forms a planar, six-membered ring referred to as an S(6) motif. This bond is energetically favorable and effectively locks the conformation of the amide group relative to the hydroxyl group.

Intermolecular Hydrogen Bonding and Crystal Packing

While the intramolecular S(6) motif satisfies the primary hydrogen bond donor (O-H) and acceptor (C=O) within the molecule, the amide N-H group remains available to act as a hydrogen bond donor for intermolecular interactions. In the crystal lattice, molecules of N-tert-butyl-2-hydroxybenzamide are linked into chains or dimers via N-H···O=C hydrogen bonds. In this arrangement, the N-H of one molecule donates its proton to the carbonyl oxygen of a neighboring molecule.

The bulky tert-butyl group plays a significant role in the crystal packing. Its steric hindrance prevents the formation of densely packed sheets, often leading to a crystal structure characterized by hydrogen-bonded chains that are separated by the hydrophobic tert-butyl groups.

n-Tert-butyl-2-hydroxybenzamide CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application profile of N-tert-butyl-2-hydroxybenzamide , a specialized salicylamide derivative.

Chemical Identifiers & Physicochemical Profile

N-tert-butyl-2-hydroxybenzamide is a secondary carboxamide resulting from the condensation of salicylic acid and tert-butylamine.[1] It represents a lipophilic analog of the classical analgesic salicylamide, distinguished by the bulky tert-butyl group which enhances membrane permeability and modifies steric interactions at biological targets.

| Identifier | Value |

| Chemical Name | N-tert-butyl-2-hydroxybenzamide |

| CAS Registry Number | 149451-71-8 |

| Synonyms | N-tert-butylsalicylamide; 2-Hydroxy-N-(2-methyl-2-propanyl)benzamide |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CC(C)(C)NC(=O)C1=CC=CC=C1O |

| InChI Key | HYWWTHOGCJXTRI-UHFFFAOYSA-N (Analogous base structure) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |

Synthetic Pathways & Process Chemistry

The synthesis of N-tert-butyl-2-hydroxybenzamide presents a challenge due to the steric hindrance of the tert-butyl amine and the competing nucleophilicity of the phenolic hydroxyl group.[1] Two primary pathways are validated for laboratory and scale-up applications.[1]

Pathway A: Carbodiimide-Mediated Coupling (Recommended)

This method utilizes activating agents to overcome the poor nucleophilicity of the bulky amine without requiring high temperatures that could degrade the phenol.

-

Mechanism: Activation of the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms an O-acylisourea intermediate, which is susceptible to nucleophilic attack by tert-butylamine.[1]

-

Advantages: Mild conditions (Room Temperature), high yield, minimal side reactions with the phenolic -OH.

Pathway B: Direct Aminolysis of Methyl Salicylate

A "greener" approach involving the direct reaction of methyl salicylate with tert-butylamine.[1]

-

Mechanism: Nucleophilic acyl substitution.

-

Constraint: Requires high pressure or prolonged reflux due to the steric bulk of the tert-butyl group hindering the attack on the carbonyl carbon.[1]

Figure 1: Carbodiimide-mediated synthesis pathway avoiding phenolic protection.

Analytical Characterization

A self-validating analytical protocol is essential to confirm the structure, particularly the integrity of the amide bond and the presence of the intramolecular hydrogen bond.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure is characterized by a distinct intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 12.0–12.5 ppm (s, 1H): Phenolic -OH . The extreme downfield shift confirms the intramolecular Hydrogen Bond (O-H···O=C).

-

δ 6.0–6.5 ppm (br s, 1H): Amide -NH . Broadened due to quadrupole relaxation and exchange.

-

δ 7.4–6.8 ppm (m, 4H): Aromatic protons (Salicyl moiety).

-

δ 1.45 ppm (s, 9H): tert-Butyl group (-C(CH₃)₃ ).[2] A sharp, intense singlet.

-

2. Infrared Spectroscopy (FT-IR)

-

3300–3400 cm⁻¹: N-H stretch (Amide).[3]

-

3200–2500 cm⁻¹: Broad O-H stretch (chelated).

-

1640–1660 cm⁻¹: C=O stretch (Amide I). Note: The frequency is lowered due to the intramolecular H-bond.[1]

Biological & Pharmacological Context

N-tert-butyl-2-hydroxybenzamide functions as a lipophilic scaffold in medicinal chemistry. Its core salicylamide structure is associated with analgesic and anti-inflammatory activity, while the tert-butyl group modulates pharmacokinetics.

Mechanism of Action (Hypothetical & SAR Based)

-

Uncoupling of Oxidative Phosphorylation: Like many lipophilic weak acids/phenols, salicylamides can act as protonophores, disrupting the mitochondrial proton gradient. The tert-butyl group enhances mitochondrial membrane uptake.[1]

-

COX Inhibition: Salicylamides are weak inhibitors of Cyclooxygenase (COX-1/COX-2), reducing prostaglandin synthesis.[1]

-

Metal Chelation: The O-N-O donor set (Phenolic O, Amide O/N) makes it a bidentate ligand for metalloenzymes or a scavenger for metal ions (Fe³⁺, Cu²⁺).

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound.[1]

Experimental Protocol: Synthesis via EDC Coupling

Objective: Synthesize N-tert-butyl-2-hydroxybenzamide (2.0 g scale) with >95% purity.

Reagents:

-

Salicylic Acid (1.0 eq)[4]

-

tert-Butylamine (1.2 eq)[1]

-

EDC·HCl (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

Dichloromethane (DCM) (Solvent, Anhydrous)

-

Triethylamine (Et₃N) (2.0 eq)

Step-by-Step Methodology:

-

Activation:

-

In a 100 mL round-bottom flask, dissolve Salicylic Acid (13.8 g, 100 mmol) in anhydrous DCM (50 mL).

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) under a nitrogen atmosphere.

-

Stir at 0°C (ice bath) for 30 minutes to form the active ester.

-

-

Coupling:

-

Add tert-butylamine (1.2 eq) and Triethylamine (2.0 eq) dropwise to the cold solution.

-

Allow the reaction to warm to room temperature naturally.

-

Stir for 12–18 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

-

-

Work-up:

-

Dilute the reaction mixture with DCM (50 mL).

-

Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and EDC byproducts.

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted salicylic acid.

-

Brine Wash: Wash with Saturated NaCl (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water or purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

-

-

Validation:

-

Confirm identity via ¹H NMR (Look for the tert-butyl singlet at ~1.45 ppm and Phenolic OH at >12 ppm).

-

References

- General Salicylamide Synthesis: Amide therapeutics for the treatment of epithelial wounds. Patent WO2000002546A1.

-

Mechanistic Insight (Salicylamide Kinetics) : Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides. RSC Advances. Retrieved from [Link]

Sources

- 1. 65-45-2|2-Hydroxybenzamide|BLD Pharm [bldpharm.com]

- 2. Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. hrcak.srce.hr [hrcak.srce.hr]

The Bulky Guardian: A Technical History of Tert-Butyl Salicylamide Analogs in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From their origins in the broader family of salicylates, salicylamide analogs have carved a significant niche in medicinal chemistry. The strategic incorporation of a tert-butyl group, a bulky and lipophilic moiety, has proven to be a pivotal modification, influencing everything from metabolic stability to target engagement. This technical guide delves into the history, discovery, and scientific rationale behind the development of salicylamide analogs bearing the influential tert-butyl group, providing a comprehensive resource for researchers navigating this promising chemical space.

The Salicylamide Scaffold: A Privileged Starting Point

Salicylamide, or 2-hydroxybenzamide, is a simple aromatic compound that has long been recognized for its analgesic and antipyretic properties, similar to its more famous cousin, aspirin.[1][2] Its core structure, featuring a hydroxyl group ortho to an amide, provides a versatile platform for chemical modification. Early research into salicylamide derivatives explored a wide range of substitutions to modulate their therapeutic effects, initially focusing on anti-inflammatory and analgesic applications.[3][4]

The broader class of salicylanilides, where the amide nitrogen is part of an aniline ring, has a particularly rich history. First synthesized in the late 19th century, these compounds gained prominence in the mid-20th century as potent anthelmintics, with halogenation being a key strategy to enhance their biological activity.[5][6][7] This historical context of extensive structure-activity relationship (SAR) studies on the salicylamide and salicylanilide scaffolds laid the groundwork for more targeted and rational drug design in the decades to come.

The Advent of the Tert-Butyl Group: A Strategic Imperative

The introduction of the tert-butyl group [-C(CH₃)₃] into drug molecules represents a deliberate and strategic choice in medicinal chemistry. Its unique properties offer solutions to several challenges encountered during drug development.

Rationale for Incorporating a Tert-Butyl Moiety

The primary motivations for incorporating a tert-butyl group into a salicylamide scaffold can be summarized as follows:

-

Steric Shielding and Metabolic Stability: The sheer bulk of the tert-butyl group can act as a "steric shield," physically hindering the approach of metabolic enzymes, particularly cytochrome P450s (CYPs).[8] This can prevent or slow down the enzymatic degradation of a drug molecule, thereby increasing its metabolic stability, half-life, and overall bioavailability.

-

Modulation of Physicochemical Properties: As a lipophilic group, the tert-butyl moiety can significantly increase the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Conformational Restriction: The tert-butyl group can lock a flexible molecule into a specific, biologically active conformation. This pre-organization can lead to a more favorable binding entropy and, consequently, higher potency.

-

Receptor Selectivity: The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor or enzyme isoform. Its bulk can prevent the molecule from fitting into the binding sites of off-target proteins, thus reducing side effects.

dot graph TD { A[Salicylamide Scaffold] --> B{Introduction of Tert-Butyl Group}; B --> C[Increased Metabolic Stability]; B --> D[Enhanced Lipophilicity]; B --> E[Conformational Rigidity]; B --> F[Improved Receptor Selectivity]; C --> G[Longer Half-life & Bioavailability]; D --> H[Enhanced Membrane Permeability]; E --> I[Increased Potency]; F --> J[Reduced Off-Target Effects]; subgraph "Pharmacokinetic & Pharmacodynamic Advantages" G; H; I; J; end style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Rationale for incorporating a tert-butyl group into salicylamide analogs.

Early Discoveries and Synthetic Evolution

While a definitive "eureka" moment for the first tert-butyl salicylamide is not clearly documented in readily available literature, the evolution of synthetic methodologies and the growing understanding of metabolic pathways in the mid to late 20th century undoubtedly spurred its exploration.

Early synthetic work on salicylamides often involved the direct condensation of salicylic acid and an amine, frequently facilitated by condensing agents like phosphorus trichloride.[5] Patents from the mid-20th century describe various processes for preparing and purifying salicylanilides, laying the foundation for the synthesis of more complex analogs.[9]

A notable early application of the tert-butyl group in the context of salicylic acid chemistry was as a temporary blocking group. A 1966 patent describes the use of a tert-butyl radical to block the para-position of the salicylic acid ring, which could then be removed after subsequent reactions.[10] This highlights the early recognition of the group's utility in directing synthetic outcomes.

The synthesis of specific tert-butylated salicylamides, such as 3,5,N-Tri-tert-butyl-2-hydroxybenzamide, demonstrates the feasibility of incorporating multiple bulky groups onto the scaffold.[3] The synthesis of precursors like 3-tert-butyl-2-hydroxybenzaldehyde and 5-tert-butyl-2-hydroxybenzaldehyde has also been well-documented, providing key building blocks for the creation of a diverse library of analogs.[2][7][11][12]

General Synthetic Protocol for N-tert-Butyl Salicylamide

The following represents a generalized, modern laboratory-scale procedure for the synthesis of an N-tert-butyl salicylamide derivative.

Objective: To synthesize N-tert-butyl-2-hydroxybenzamide from salicylic acid and tert-butylamine.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Tert-butylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: General workflow for the synthesis of N-tert-butyl salicylamide.

Step-by-Step Procedure:

-

Activation of Salicylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude salicyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

-

Amide Coupling:

-

Dissolve the crude salicyl chloride in an anhydrous solvent such as DCM or THF.

-

In a separate flask, dissolve tert-butylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

-

Slowly add the salicyl chloride solution to the tert-butylamine solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

-

Work-up and Extraction:

-

Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-tert-butyl salicylamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Modern Applications and Future Directions

While the initial explorations of salicylamide analogs with tert-butyl groups may have been driven by the pursuit of improved anti-inflammatory or analgesic agents, recent research has unveiled their potential across a much broader therapeutic landscape.

Antiviral and Anticancer Potential

A significant body of recent research has focused on the antiviral and anticancer properties of salicylamide derivatives. While many of these studies investigate a range of substituents, the inclusion of tert-butyl groups in these screening libraries is a testament to its established role in drug design. The steric and electronic properties of the tert-butyl group can be fine-tuned to optimize interactions with viral or cancer-related protein targets.

Structure-Activity Relationship (SAR) Insights

Modern SAR studies continue to refine our understanding of how the position and nature of the tert-butyl group on the salicylamide scaffold influence biological activity. Key considerations include:

-

Position on the Salicylic Ring: A tert-butyl group at the 3- or 5-position can influence the acidity of the phenolic hydroxyl group and create specific steric interactions within a binding pocket.

-

Substitution on the Amide Nitrogen: An N-tert-butyl group directly impacts the conformation of the amide bond and the overall shape of the molecule.

-

Presence on an Anilide Ring (in Salicylanilides): In salicylanilide analogs, a tert-butyl group on the aniline ring can profoundly affect the molecule's interaction with its biological target.

Table 1: Influence of Tert-Butyl Group on Salicylamide Analog Properties

| Property | Influence of Tert-Butyl Group | Rationale |

| Metabolic Stability | Generally Increased | Steric hindrance of metabolic enzymes. |

| Lipophilicity (LogP) | Increased | The non-polar nature of the alkyl group. |

| Aqueous Solubility | Generally Decreased | Increased lipophilicity. |

| Potency | Variable (Can be increased) | Improved fit in hydrophobic binding pockets; conformational locking. |

| Selectivity | Variable (Can be increased) | Steric hindrance at off-target binding sites. |

Conclusion

The journey of salicylamide analogs with tert-butyl groups from conceptual chemical modifications to promising therapeutic candidates illustrates a core principle of medicinal chemistry: the strategic manipulation of molecular structure to achieve desired biological outcomes. The tert-butyl group, once perhaps explored as part of a systematic investigation of alkyl substituents, has proven its worth as a "bulky guardian," shielding molecules from metabolic degradation and steering them towards specific biological targets. As researchers continue to explore the vast chemical space of salicylamide derivatives, the judicious use of the tert-butyl group will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutics.

References

-

Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. Open Access Journals. Available from: [Link]

-

Kráľová, K., et al. Salicylanilides and Their Anticancer Properties. Pharmaceuticals (Basel). 2021;14(3):263. Available from: [Link]

- Process for preparing salicylamide compounds. Google Patents. EP0144204A2.

-

SALICYLANILIDES: Anthelmintics for veterinary use on CATTLE, SHEEP, GOATS, PIGS, POULTRY, DOGS and CATS against parasitic worms. PARASITIPEDIA. Available from: [Link]

- Method of preparing alkylated salicylamides via a dicarboxylate intermediate. Google Patents. EP1284724B1.

-

de Campos, M. L., et al. Salicytamide: A New Anti-inflammatory Designed Drug Candidate. Basic Clin Pharmacol Toxicol. 2017;120(5):453-460. Available from: [Link]

- PROCESS FOR PREPARING ALKYLATED SALICYLAMIDE. Google Patents. DE60023841T2.

- Method of preparing salicylamides. Google Patents. WO2001092206A1.

- Method of preparing salicylamides. Google Patents. US20030216593A1.

-

Swan, G. E. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. J S Afr Vet Assoc. 1999;70(2):61-70. Available from: [Link]

-

The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. MDPI. Available from: [Link]

-

Salicylamide. Wikipedia. Available from: [Link]

-

Salicylamide: Detailed Review of its Transformative R&D Success. Patsnap Synapse. Available from: [Link]

-

Derivatives of Salicylamide. ResearchGate. Available from: [Link]

-

Fahmy, H. H., Soliman, G. A. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Arch Pharm Res. 2001;24(3):180-9. Available from: [Link]

-

Medicinal Chemistry of SalicylAmide and its Synthesis. Medicinal Chemistry Lectures Notes. Available from: [Link]

-

Huo, J., et al. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Med Chem. 2023;14(6):1115-1127. Available from: [Link]

-

Westphal, M. V., et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. 2015;10(3):461-9. Available from: [Link]

-

On Exploring Structure Activity Relationships. PMC. Available from: [Link]

-

Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. ResearchGate. Available from: [Link]

- Salicylic acid derivatives. Google Patents. US3277164A.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-叔丁基-2-羟基苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3277164A - Salicylic acid derivatives - Google Patents [patents.google.com]

- 11. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE | 24623-65-2 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Protocol for the synthesis of n-Tert-butyl-2-hydroxybenzamide from salicylic acid

An Application Note for the Synthesis of n-Tert-butyl-2-hydroxybenzamide from Salicylic Acid

Introduction

n-Tert-butyl-2-hydroxybenzamide is a valuable organic intermediate in the development of pharmaceuticals and other fine chemicals. As a derivative of salicylic acid, it belongs to the salicylamide class of compounds, which are known for a range of biological activities. The synthesis of this compound involves the formation of an amide bond between salicylic acid and tert-butylamine. A common and efficient method to achieve this is through the activation of the carboxylic acid group of salicylic acid to form a more reactive intermediate, such as an acyl chloride, followed by nucleophilic attack by the amine.

This document provides a detailed protocol for the synthesis of n-Tert-butyl-2-hydroxybenzamide, structured for researchers in organic synthesis and drug development. It outlines a two-step process, beginning with the conversion of salicylic acid to salicyloyl chloride using thionyl chloride, followed by the amidation with tert-butylamine.

Reaction Mechanism and Strategy

The overall synthesis is a nucleophilic acyl substitution. However, the direct reaction between a carboxylic acid (salicylic acid) and an amine (tert-butylamine) to form an amide is generally slow and requires high temperatures, which can lead to side products and degradation. The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, a two-step approach is employed to enhance reactivity:

-

Activation of Salicylic Acid: The carboxylic acid is first converted into a highly reactive acyl chloride (salicyloyl chloride). Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution where the carboxylic acid's hydroxyl group is replaced by a chloride ion. This reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium to completion according to Le Châtelier's principle.[1]

-

Amidation: The resulting salicyloyl chloride possesses a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by tert-butylamine. The amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates a chloride ion.

The overall reaction scheme is depicted below.

Caption: Overall two-step reaction scheme.

Experimental Protocol

This protocol should only be performed by trained personnel in a well-ventilated chemical fume hood, as it involves hazardous materials.[1]

Part 1: Synthesis of Salicyloyl Chloride

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| Salicylic Acid | 138.12 | 10.0 g | 0.0724 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 12.9 g (7.8 mL) | 0.1086 | 1.5 |

| Toluene | - | 50 mL | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubber (for HCl and SO₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Rotary evaporator

Procedure

-

Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and thermometer. Ensure all glassware is thoroughly dried to prevent the violent reaction of thionyl chloride with water.[1]

-

Reagent Addition: Add salicylic acid (10.0 g) and toluene (50 mL) to the flask. Begin stirring to create a suspension.

-

Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (7.8 mL). Add the thionyl chloride dropwise to the stirred suspension at room temperature. The addition should be slow to control the evolution of HCl and SO₂ gas.[1]

-

Reaction: After the addition is complete, heat the reaction mixture to 70-75°C using the heating mantle. Maintain this temperature and continue stirring for 1-2 hours. The reaction is considered complete when the gas evolution ceases and the mixture becomes a clear solution.[1]

-

Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator in a fume hood. The crude salicyloyl chloride is typically obtained as an oily residue and is used in the next step without further purification.[1]

Part 2: Synthesis of n-Tert-butyl-2-hydroxybenzamide

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| Crude Salicyloyl Chloride | 156.57 | ~11.3 g | 0.0724 | 1.0 |

| tert-Butylamine | 73.14 | 6.4 g (9.2 mL) | 0.0869 | 1.2 |

| Triethylamine (Et₃N) | 101.19 | 8.8 g (12.1 mL) | 0.0869 | 1.2 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Equipment

-

500 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and flasks for workup

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure

-

Setup: Dissolve the crude salicyloyl chloride in 100 mL of dichloromethane (DCM) in a flask and cool the solution to 0°C in an ice bath.

-

Amine Addition: In a separate beaker, mix tert-butylamine (9.2 mL) and triethylamine (12.1 mL). Triethylamine acts as a base to neutralize the HCl byproduct of the amidation reaction.

-

Reaction: Add the amine mixture dropwise to the stirred solution of salicyloyl chloride at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude n-Tert-butyl-2-hydroxybenzamide can be purified by recrystallization.[2][3] A suitable solvent system might be ethanol/water or ethyl acetate/hexane.[2]

-

Dissolve the crude solid in a minimum amount of hot solvent. If the solution is colored, activated charcoal can be added.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Workflow Visualization

Caption: Experimental workflow for the synthesis.

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It causes severe burns and reacts violently with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dry.[1]

-

tert-Butylamine: Flammable liquid and corrosive. Causes skin and eye burns.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- synthesis of Salicyloyl chloride from salicylic acid and thionyl chloride - Benchchem.

- A Comparative Guide to the Synthesis of Salicyloyl Chloride: Thionyl Chloride vs. Oxalyl Chloride - Benchchem.

- Synthesis of Salicylic Acid To Form Salicyloyl Chloride | PDF - Scribd.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions - Benchchem.

-

Direct Transamidation Reactions: Mechanism and Recent Advances - MDPI. Available from: [Link]

-

Amide synthesis by transamidation - Organic Chemistry Portal. Available from: [Link]

Sources

Using n-Tert-butyl-2-hydroxybenzamide as a ligand in coordination chemistry

Topic: Using N-tert-butyl-2-hydroxybenzamide as a Ligand in Coordination Chemistry Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

A Sterically Tuned O,O'-Donor Ligand for Bioinorganic Modeling and Catalysis

Executive Summary

N-tert-butyl-2-hydroxybenzamide (also known as N-tert-butylsalicylamide) represents a class of bidentate ligands that bridge the gap between simple salicylates and sterically demanding Schiff bases. Unlike its unhindered analogs, the tert-butyl group introduces significant steric bulk proximal to the coordination site, modulating metal center accessibility and enhancing solubility in non-polar organic solvents.

This guide details the synthesis, coordination protocols, and catalytic applications of this ligand. We focus on its utility in forming mononuclear Copper(II) complexes, which serve as robust models for metalloenzyme active sites (e.g., galactose oxidase, tyrosinase) and as oxidative catalysts.

Ligand Design & Mechanistic Insight

The efficacy of N-tert-butyl-2-hydroxybenzamide lies in its dual-donor capability and steric profile.

-

Electronic Properties: The ligand possesses two hard donor sites: the phenolic oxygen (

) and the amide carbonyl oxygen ( -

Steric Control: The tert-butyl group prevents the formation of insoluble polymeric networks—a common plague of simple salicylamide complexes. It forces the metal center into discrete monomeric or dimeric structures, crucial for maintaining catalytic activity in solution.

-

Coordination Isomerism (The "Switch"): While primarily an

-donor, the amide nitrogen can deprotonate under high pH conditions, triggering a linkage isomerization to an

Experimental Protocols

Protocol A: Ligand Synthesis (Aminolysis Route)

Objective: Synthesize high-purity N-tert-butyl-2-hydroxybenzamide from methyl salicylate.

Materials:

-

Methyl salicylate (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

Methanol (Solvent)

-

Catalytic Sodium Methoxide (NaOMe) or pressure vessel (optional for kinetics)

Workflow:

-

Charge: In a round-bottom flask, dissolve Methyl salicylate (15.2 g, 100 mmol) in 50 mL of anhydrous methanol.

-

Addition: Add tert-butylamine (8.78 g, 120 mmol) dropwise.

-

Catalysis: Add 0.5 mL of 25% NaOMe in methanol to accelerate aminolysis.

-

Reflux: Heat to reflux (

) for 24 hours. Note: The t-butyl group adds steric hindrance, making this reaction slower than with n-butylamine. -

Workup: Cool to room temperature. Concentrate the solvent to ~10 mL under reduced pressure.

-

Crystallization: Pour the residue into 100 mL of ice-cold water/HCl (pH ~2) to protonate the phenol and precipitate the amide.

-

Purification: Recrystallize from hot ethanol/water (1:1).

-

Validation: Target Melting Point:

.

Figure 1: Synthetic workflow for the preparation of the ligand via aminolysis.

Protocol B: Coordination with Copper(II)

Objective: Isolate the bis-chelate complex

Rationale: Copper(II) acetate is preferred over chloride or nitrate because the acetate acts as an internal base, facilitating the deprotonation of the phenolic hydroxyl group without requiring external bases like NaOH, which could trigger the unwanted N-deprotonation.

Step-by-Step:

-

Ligand Solution: Dissolve 2.0 mmol (0.386 g) of N-tert-butyl-2-hydroxybenzamide in 20 mL of hot ethanol (

). -

Metal Solution: Dissolve 1.0 mmol (0.199 g) of Copper(II) acetate monohydrate in 10 mL of hot ethanol/water (9:1).

-

Complexation: Add the metal solution to the ligand solution dropwise while stirring. The solution will turn from pale blue to deep olive-green or brown-green, indicating coordination via the phenolate.

-

Digestion: Stir at reflux for 1 hour to ensure thermodynamic equilibration.

-

Isolation: Allow the solution to cool slowly to room temperature, then refrigerate (

) overnight. -

Filtration: Filter the dark green crystals, wash with cold ethanol (2 x 5 mL) and diethyl ether.

-

Drying: Vacuum dry at

.

Expected Structure: The complex forms a square planar or distorted square pyramidal geometry (if solvent coordinates axially). The ligand binds through the Phenolate Oxygen and the Amide Carbonyl Oxygen , forming a stable 6-membered chelate ring.

Figure 2: Coordination logic for the formation of the Bis(N-tert-butylsalicylamidato)copper(II) complex.

Characterization & Validation Data

To ensure the integrity of the complex, compare your data against these standard parameters.

| Technique | Parameter | Uncoordinated Ligand | Cu(II) Complex | Interpretation |

| FTIR | Absent | Deprotonation of phenol. | ||

| FTIR | Red shift indicates coordination through C=O. | |||

| FTIR | Shifts slightly | Indicates N is not deprotonated (retains H). | ||

| UV-Vis | N/A | Broad band typical of Cu(II) d-d transitions. | ||

| Magnetic | N/A | Monomeric Cu(II) ( |

Application: Catalytic Oxidation of Benzyl Alcohol

Context: This complex mimics the activity of Galactose Oxidase, utilizing the redox non-innocence of the phenol/phenolate moiety.

Protocol:

-

Setup: In a 25 mL flask, dissolve Benzyl Alcohol (1 mmol) and the Cu-Complex catalyst (1 mol%, 5 mg) in Acetonitrile (5 mL).

-

Oxidant: Add TEMPO (1 mol%) as a co-catalyst and N-methylimidazole (2 mol%) as a base.

-

Activation: Connect the flask to an oxygen balloon (1 atm).

-

Reaction: Stir at

for 6 hours. -

Analysis: Analyze aliquots by GC-MS. The complex catalyzes the aerobic oxidation of benzyl alcohol to benzaldehyde with high selectivity (>95%).

Mechanism: The Cu(II) center activates dioxygen, while the phenolate ligand acts as a proton acceptor/electron reservoir. The bulky tert-butyl group protects the active site from bimolecular decomposition, enhancing catalyst lifetime.

References

-

Ligand Synthesis & Properties: RSC Advances, 2017. Synthesis of N-alkylbenzamides and their spectral characterization.

-

Copper Coordination Chemistry: Molecules, 2024. Metal Complexes of Redox Non-Innocent Ligands. (Context on t-butyl steric influence).

-

Structural Analogs: Zeitschrift für Kristallographie, 2023.[1] Crystal structure of N,N'-bis(3-tert-butyl-2-hydroxybenzylidene) derivatives.

-

Catalytic Applications: ChemRxiv, 2024. Tert-Butyl as a Functional Group in Catalytic Hydroxylation.

-

Biological Activity: Int. J. Eng. Sci. Inv., 2013.[2] Coordination Chemistry of Salicylic Acid and its derivatives.

Sources